5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isobenzofuran and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one are the Sigma (σ) receptor subtypes, σ1 and σ2 . These receptors are of wide pharmaceutical interest due to their potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s .
Mode of Action
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one interacts with the σ receptors, particularly the σ2 receptor .
Result of Action
It has been demonstrated that specific fluorescent ligands developed for the σ2 receptor, which include this compound, have been validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method is the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound’s unique structure makes it useful in materials science, particularly in the development of new polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in their substituents.
Spirocyclic ketones: Compounds like 6’-methoxy-4’-methylene-3H-spiro[isobenzofuran-1,3’-isochromane] are structurally related and exhibit similar chemical properties.
Uniqueness
5-Fluoro-3h-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQQEOEWIQJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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